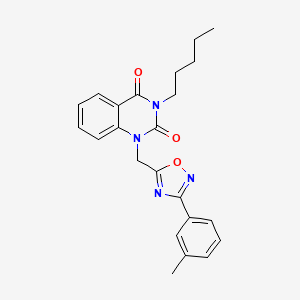

3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound with significant potential in various scientific research fields. It features a quinazoline core, which is known for its biological activities, connected to a tolyl-substituted oxadiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves multiple steps:

Formation of the quinazoline core: Starting with an appropriate anthranilic acid derivative, it's cyclized to form the quinazoline structure under acidic conditions.

Oxadiazole ring introduction: This is achieved by reacting a suitable hydrazide with an m-tolyl-substituted acyl chloride under dehydrating conditions to form the 1,2,4-oxadiazole ring.

Coupling: The final compound is obtained by coupling the oxadiazole intermediate with the quinazoline derivative using a nucleophilic substitution reaction in the presence of a suitable base.

Industrial Production Methods: Scaling up these synthetic steps for industrial production requires optimization:

Reagent Purity: Ensuring high purity of starting materials to maintain consistency and yield.

Reaction Conditions: Strict control over temperature, solvent, and reaction time.

Purification: Utilizing crystallization or chromatography techniques to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction: The compound can undergo oxidation at the quinazoline ring, and reduction at the oxadiazole moiety.

Substitution Reactions: Nucleophilic or electrophilic substitutions can occur on the aromatic rings, potentially introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Utilizing reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation with palladium on carbon.

Substitution: Using halogens or nitro groups with appropriate catalysts under reflux conditions.

Major Products Formed:

Oxidation products: Often result in ketones or carboxylic acids.

Reduction products: Typically form alcohols or amines.

Substitution products: Variously substituted quinazoline or oxadiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including those with oxadiazole moieties. The compound shows promise as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical targets for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that several compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds structurally similar to 3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione showed inhibition zones comparable to standard drugs like ampicillin .

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 12 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

Anticancer Properties

The antiproliferative activity of compounds containing oxadiazole and quinazoline frameworks has been extensively studied. The incorporation of these moieties into the structure of This compound suggests potential applications in cancer therapy.

Case Study: Cytotoxicity

Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects on various cancer cell lines. For instance, the synthesis and evaluation of 5-pentyl-3-phenyl-1,2,4-oxadiazole derivatives revealed promising antiproliferative activities against human cancer cell lines . The structural modifications in the quinazoline backbone may enhance these effects.

Pharmacological Insights

The pharmacological profile of compounds similar to This compound has been investigated for various therapeutic applications beyond antimicrobial and anticancer activities.

Potential Therapeutic Applications

Research has shown that quinazoline derivatives can act as inhibitors for multiple biological pathways involved in inflammation and cancer progression. For example:

Mecanismo De Acción

Mechanism by which the compound exerts its effects: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity. The quinazoline core often binds to the active site of enzymes, while the oxadiazole ring can participate in hydrogen bonding or hydrophobic interactions.

Molecular targets and pathways involved:

Kinase Inhibition: Interferes with kinase-mediated signaling pathways.

Receptor Binding: Modulates receptor-ligand interactions, impacting cell signaling.

Comparación Con Compuestos Similares

1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Similar structure but different substitution pattern.

3-pentyl-1-(1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Lacks the m-tolyl group.

3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline: Missing one ketone group.

Each similar compound has varying degrees of biological activity and stability, making 3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione unique in its applications and effectiveness.

Actividad Biológica

3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a quinazoline core substituted with a pentyl group and a 1,2,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, a study found that compounds similar to this compound showed moderate to strong activity against various Gram-positive and Gram-negative bacteria. Specifically:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

These findings suggest that the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy of quinazoline derivatives against bacterial strains .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. A study indicated that certain derivatives showed cytotoxic effects against a panel of cancer cell lines. For example:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| Human colon adenocarcinoma | Compound X | <10 |

| Human lung adenocarcinoma | Compound Y | <15 |

| Human ovarian adenocarcinoma | Compound Z | <12 |

The results indicate that modifications to the quinazoline structure can lead to enhanced antiproliferative activity against various cancer types .

Case Studies

Case Study 1: Antimicrobial Efficacy

In an experimental setup to evaluate the antimicrobial efficacy of the compound against Candida albicans, it was observed that the compound produced an inhibition zone of 11 mm with an MIC value of 80 mg/mL. This suggests that it may be more effective than traditional antifungal agents like ampicillin .

Case Study 2: Anticancer Activity

A recent study focused on the effects of quinazoline derivatives on tumor growth inhibition in vivo. The results indicated that specific compounds could significantly enhance the effects of established chemotherapeutics like temozolomide (TMZ), showing potential as adjunct therapies in cancer treatment .

Propiedades

IUPAC Name |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-3-4-7-13-26-22(28)18-11-5-6-12-19(18)27(23(26)29)15-20-24-21(25-30-20)17-10-8-9-16(2)14-17/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTUTGKGJHSGLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.